molecular formula C7H9ClFNO B3041972 4-(Aminomethyl)-3-fluorophenol hydrochloride CAS No. 444807-63-0

4-(Aminomethyl)-3-fluorophenol hydrochloride

Cat. No.: B3041972
CAS No.: 444807-63-0
M. Wt: 177.6 g/mol
InChI Key: VOAPUAMRXFQFDI-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-fluorophenol hydrochloride: is an organic compound that features a fluorine atom, an aminomethyl group, and a phenol group within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-3-fluorophenol hydrochloride typically involves the introduction of the aminomethyl group and the fluorine atom onto a phenol ring. One common method includes the reaction of 3-fluorophenol with formaldehyde and ammonium chloride under acidic conditions to form the aminomethyl group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenol group in 4-(Aminomethyl)-3-fluorophenol hydrochloride can undergo oxidation reactions to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenols.

Scientific Research Applications

Chemistry: 4-(Aminomethyl)-3-fluorophenol hydrochloride is used as an intermediate in the synthesis of various organic compounds

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. The presence of the fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-fluorophenol hydrochloride depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the aminomethyl group can enhance its solubility and reactivity.

Comparison with Similar Compounds

    4-(Aminomethyl)phenol hydrochloride: Lacks the fluorine atom, which can result in different chemical properties and reactivity.

    3-Fluorophenol:

    4-(Methylamino)-3-fluorophenol hydrochloride: Contains a methylamino group instead of an aminomethyl group, leading to variations in reactivity and biological activity.

Uniqueness: 4-(Aminomethyl)-3-fluorophenol hydrochloride is unique due to the presence of both the fluorine atom and the aminomethyl group

Properties

IUPAC Name

4-(aminomethyl)-3-fluorophenol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO.ClH/c8-7-3-6(10)2-1-5(7)4-9;/h1-3,10H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOAPUAMRXFQFDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444807-63-0
Record name 4-(aminomethyl)-3-fluorophenol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 2-fluoro-4-hydroxy-benzonitrile (6 g, 43.8 mmol), palladium hydroxide (600 mg), ethanol (60 ml) and 2N hydrochloric acid (6 ml) was hydrogenated (60 psi) for 18 hours. The mixture was filtered through Arbocel® and the filter cake was washed with methanol and the filtrates were evaporated in-vacuo. The residue was triturated with diethylether to give 4-aminomethyl-3-fluoro phenol hydrochloride (4.71 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
600 mg
Type
catalyst
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

2-Fluoro-4-hydroxybenzonitrile (10 g, Allied Signal) was added to a 500 mL Parr flask, followed by palladium hydroxide (5 g). Anhydrous ethanol (200 mL) was then added under nitrogen atmosphere, followed by aq. concentrated hydrochloric acid (7.55 mL). The mixture was shaken under 50 psi of hydrogen for 1.5 h, then filtered through nylon. The filtrate was concentrated, washed with ethyl acetate, then dried in vacuo to yield the crude title compound (9.8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Aminomethyl)-3-fluorophenol hydrochloride
Reactant of Route 2
4-(Aminomethyl)-3-fluorophenol hydrochloride
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4-(Aminomethyl)-3-fluorophenol hydrochloride
Reactant of Route 4
4-(Aminomethyl)-3-fluorophenol hydrochloride
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4-(Aminomethyl)-3-fluorophenol hydrochloride
Reactant of Route 6
4-(Aminomethyl)-3-fluorophenol hydrochloride

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